molecular formula C9H7NO3 B1317360 Methyl 4-cyano-3-hydroxybenzoate CAS No. 6520-87-2

Methyl 4-cyano-3-hydroxybenzoate

Cat. No. B1317360
CAS RN: 6520-87-2
M. Wt: 177.16 g/mol
InChI Key: VDEARWYDVSYTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06077853

Procedure details

A mixture of methyl 3-hydroxy-4-iodobenzoate (101 g, 0.36 mol) and zinc(II)cyanide (30 g, 0.25 mol) in 400 mL of dry DMF was degassed by bubbling argon through the solution for 20 minutes. Tetrakis(triphenylphosphine)palladium (8.5 g, 7.2 mmol) was added, and the solution was heated to 80° C. for 4 hours. The solution was cooled to room temperature, then stirred for an additional 36 hr. The reaction was poured into EtOAc/water, and the organic layer was washed with brine (4×), dried (Na2SO4), and concentrated in vacuo to provide the crude product. Purification by column chromatography through silica gel (30%-50% EtOAc/hexane) provided the title compound. 1H NMR (CDCl3 /CD3OD, 400 MHz): d 7.53-7.56 (m, 3H, 3ArH) and 3.93 (s, 3H, OCH3).
Quantity
101 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step One
Name
EtOAc water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1I)[C:5]([O:7][CH3:8])=[O:6].CCOC(C)=O.O.[CH3:20][N:21](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:20]([C:11]1[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]=1[OH:1])#[N:21] |f:1.2,4.5.6,^1:33,35,54,73|

Inputs

Step One
Name
Quantity
101 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1I
Name
Quantity
400 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
30 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
EtOAc water
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.O
Step Three
Name
Quantity
8.5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 36 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling argon through the solution for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
WASH
Type
WASH
Details
the organic layer was washed with brine (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography through silica gel (30%-50% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(C(=O)OC)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.